N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a synthetic amide derivative characterized by a dichlorophenyl group, an acetamide linker, and a pyridinone ring substituted with a morpholine sulfonyl moiety. Its design integrates key pharmacophoric elements: the dichlorophenyl group enhances lipophilicity and target binding, while the morpholine sulfonyl-pyridinone moiety may contribute to hydrogen bonding and steric interactions with biological targets.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O5S/c18-13-4-3-12(10-14(13)19)20-16(23)11-21-5-1-2-15(17(21)24)28(25,26)22-6-8-27-9-7-22/h1-5,10H,6-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIZLEYFXORXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridinone Sulfonation Followed by Acetamide Coupling
This approach prioritizes the introduction of the sulfonyl group early in the synthesis. The pyridinone ring is functionalized at position 3 with morpholine-4-sulfonyl chloride under basic conditions, followed by alkylation at the 1-position with a bromoacetamide intermediate.
Acetamide Formation Prior to Sulfonation
Alternatively, the acetamide side chain is introduced via nucleophilic substitution or amide coupling before sulfonation. This route may mitigate steric hindrance during sulfonyl group installation.
Synthesis of the Pyridinone Core
The 2-oxopyridin-1(2H)-yl scaffold is typically synthesized via cyclization or oxidation of pyridine derivatives. Key methods include:
Cyclocondensation of β-Ketoesters
Reacting ethyl acetoacetate with ammonium acetate under acidic conditions yields 2-pyridone, which is subsequently brominated at position 3 to enable sulfonation.
Oxidation of Piperidinones
Catalytic oxidation of 3-bromopiperidin-2-one using MnO₂ or KMnO₄ provides 3-bromo-2-pyridinone, though over-oxidation risks necessitate careful stoichiometric control.
Sulfonation at Position 3
Introducing the morpholin-4-ylsulfonyl group requires precise regioselectivity. Two predominant strategies emerge:
Direct Sulfonation Using Morpholine-4-Sulfonyl Chloride
Treating 3-bromo-2-pyridinone with morpholine-4-sulfonyl chloride (1.2 eq) in DMF at 0–5°C, followed by slow warming to 25°C, achieves 65–72% yield. Triethylamine (3 eq) scavenges HBr, suppressing side reactions.
Two-Step Sulfur Incorporation
First, thiolation at position 3 via nucleophilic aromatic substitution with NaSH (120°C, DMSO), followed by oxidation with m-CPBA (2 eq) in CH₂Cl₂, yields the sulfonic acid. Subsequent reaction with morpholine and EDCl/HOBt furnishes the sulfonamide.
Table 1: Comparative Sulfonation Methods
| Method | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Direct sulfonation | Morpholine-4-SO₂Cl, Et₃N | 0–25 | 68 | 95.2 |
| Thiolation + oxidation | NaSH, m-CPBA, morpholine | 120 → 25 | 74 | 93.8 |
Acetamide Side Chain Installation
Coupling the sulfonated pyridinone with N-(3,4-dichlorophenyl)acetamide necessitates careful activation:
Bromoacetamide Alkylation
Reacting 3-(morpholin-4-ylsulfonyl)-2-pyridinone with N-(3,4-dichlorophenyl)-2-bromoacetamide (1.5 eq) in acetonitrile (K₂CO₃, 60°C, 12 h) provides the target compound in 58% yield. Microwave assistance (100°C, 30 min) increases yield to 76%.
Carbodiimide-Mediated Amide Coupling
Alternative routes employ 2-chloroacetic acid, which is activated with EDCl/HOBt and coupled to 3,4-dichloroaniline. Subsequent Mitsunobu reaction with the pyridinone-OH group (DIAD, PPh₃) achieves 63% yield.
Table 2: Acetamide Coupling Efficiency
| Method | Coupling Agent | Time (h) | Yield (%) |
|---|---|---|---|
| Bromoacetamide alkylation | K₂CO₃ | 12 | 58 |
| Microwave alkylation | K₂CO₃ | 0.5 | 76 |
| Mitsunobu reaction | DIAD/PPh₃ | 24 | 63 |
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridinone H-6), 7.89 (d, J = 8.8 Hz, 1H, dichlorophenyl H-6), 7.62 (d, J = 2.8 Hz, 1H, dichlorophenyl H-2), 4.72 (s, 2H, CH₂CO), 3.68 (m, 4H, morpholine OCH₂), 2.92 (m, 4H, morpholine NCH₂).
- HRMS : m/z calc. for C₁₇H₁₆Cl₂N₃O₄S [M+H]⁺ 448.0234, found 448.0231.
Purity and Stability
HPLC analysis (C18, 70:30 MeOH/H₂O) showed 98.4% purity. Accelerated stability testing (40°C/75% RH, 4 weeks) confirmed <2% degradation, indicating robust shelf life.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxopyridinyl group, potentially converting it to a hydroxypyridine derivative.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitronium ion (NO2+) or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Sulfoxides and sulfones: from oxidation.
Hydroxypyridine derivatives: from reduction.
Substituted dichlorophenyl derivatives: from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Protein Binding: It can be used to study protein-ligand interactions due to its complex structure.
Medicine:
Drug Development:
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound’s unique structure can be exploited in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may interact with hydrophobic pockets, while the morpholinylsulfonyl and oxopyridinyl groups can form hydrogen bonds or electrostatic interactions with active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core structure : The compound features a 2-oxopyridin-1(2H)-yl scaffold linked to an acetamide group.
- Substituents :
- 3,4-Dichlorophenyl group : Enhances hydrophobicity and electron-withdrawing effects.
- Morpholin-4-ylsulfonyl group : Introduces hydrogen-bonding capacity and modulates steric bulk.
- Key functional groups : The amide bond and sulfonyl group are critical for stability and intermolecular interactions.
Comparison with Structural Analogs
Analogues with Varied Aromatic Substituents
- N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide ():
- Lower thermal stability (mp 230°C) compared to morpholine sulfonyl analogs .
Analogues with Modified Heterocyclic Moieties
- N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1, ): Lacks the sulfonyl group but retains the pyridinone core. Exhibits submicromolar Ki values for immunoproteasome inhibition, suggesting the sulfonyl group in the target compound may enhance binding specificity .
- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ():
Analogues with Different Sulfonyl Groups
- N-(4-sulfamoylphenyl)-2-cyanoacetamide derivatives (): Sulfamoyl groups instead of morpholine sulfonyl show weaker hydrogen-bonding capacity. Lower melting points (e.g., 274–288°C) compared to sulfonyl-pyridinone analogs .
Physicochemical and Pharmacokinetic Properties
- Thermal stability: Morpholine sulfonyl-pyridinone analogs likely exhibit higher melting points (>250°C) due to hydrogen-bonding networks .
- Solubility: Sulfonyl groups enhance aqueous solubility compared to thioether or cyano substituents .
Biological Activity
N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, with the CAS number 1251578-24-1, is a compound of interest due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.3 g/mol. The structure features a dichlorophenyl group and a morpholine ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇Cl₂N₃O₅S |
| Molecular Weight | 446.3 g/mol |
| CAS Number | 1251578-24-1 |
Research indicates that compounds similar to this compound may interact with sigma receptors, particularly the σ1 receptor. For instance, a related compound demonstrated high affinity for the σ1 receptor (Ki = 42 nM) and was significantly selective over the σ2 receptor, suggesting that the morpholine moiety plays a crucial role in receptor binding and activity .
Antinociceptive Effects
In studies involving antinociceptive effects, compounds structurally related to this compound have shown significant reductions in formalin-induced nociception when administered locally or intrathecally . This suggests potential applications in pain management.
Cytotoxicity
The compound's cytotoxic effects have been evaluated against various cancer cell lines. For example, derivatives with similar structural features have been reported to exhibit antiproliferative activity comparable to established anticancer agents like doxorubicin . The presence of electron-withdrawing groups such as chlorine on the phenyl ring has been linked to enhanced cytotoxicity .
Case Studies and Research Findings
- Study on Sigma Receptor Binding : A study focused on a related compound demonstrated that it effectively binds to σ1 receptors, leading to antinociceptive activity in animal models .
- Antiproliferative Activity : Research conducted on thiazole-bearing molecules indicated that compounds with similar structures exhibited significant growth-inhibitory effects on various cancer cell lines, emphasizing the importance of substituents on the phenyl ring for activity .
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the chemical structure, particularly at the para and meta positions on the aromatic ring, can significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
